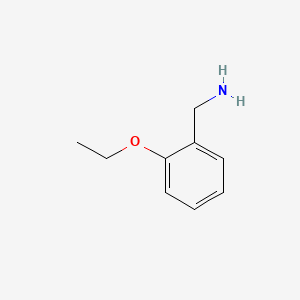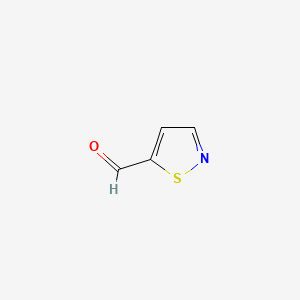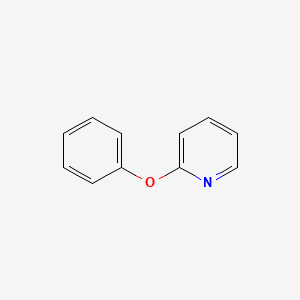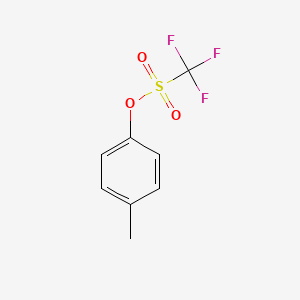
p-Tolyl trifluoromethanesulfonate
Übersicht
Beschreibung
P-Tolyl trifluoromethanesulfonate, also known as p-Tolyl triflate, is an aryl triflate . It has a linear formula of CF3SO3C6H4CH3 and a molecular weight of 240.20 . It is used in organic synthesis, particularly in the asymmetric α-arylation of ketones and arylation of pyridine N-oxide .
Molecular Structure Analysis
The molecular structure of p-Tolyl trifluoromethanesulfonate consists of a tolyl (methylphenyl) group attached to a trifluoromethanesulfonate group . The trifluoromethanesulfonate group has the structure R−O−S(=O)2−CF3, where R is the tolyl group .Physical And Chemical Properties Analysis
P-Tolyl trifluoromethanesulfonate is a clear liquid with a boiling point of 115 °C/50 mmHg and a specific gravity of 1.35 at 20 °C . Its refractive index is 1.44 .Wissenschaftliche Forschungsanwendungen
1. Glycosylation Promoter in Organic Synthesis
p-Tolyl trifluoromethanesulfonate (p-TolSOTf) has been identified as a highly efficient promoter in O-glycosylations, specifically for the synthesis of ribosaminouridine library molecules. It demonstrates effectiveness in various O-ribosylation reactions, showing compatibility with a range of functional groups and providing reliable alpha/beta selectivity in the products (Kurosu & Li, 2008).
2. Catalyst in Cationic Cyclisations
Trifluoromethanesulfonic acid, a related compound to p-TolSOTf, has been shown to be an effective catalyst for cationic cyclisations of homoallylic sulfonamides. This process results in the formation of pyrrolidines, offering an efficient method for constructing polycyclic systems (Haskins & Knight, 2002).
3. Lewis Acid Catalyst in Acylation Reactions
Scandium trifluoromethanesulfonate, closely related to p-TolSOTf, serves as a highly active Lewis acid catalyst in acylation of alcohols with acid anhydrides. This method is particularly useful for selective macrolactonization of omega-hydroxy carboxylic acids, demonstrating its versatility in organic synthesis (Ishihara et al., 1996).
4. Role in Disulfide Exchange Reactions
Research indicates that a system comprising RhH(PPh3)4, trifluoromethanesulfonic acid, and (p-tol)3P can catalyze disulfide exchange reactions. This process is significant in the formation of disulfides, selenosulfides, and tellurinosulfides, offering a versatile approach in synthetic chemistry (Arisawa & Yamaguchi, 2003).
5. Applications in Electrochemistry
Trifluoromethanesulfonate anions, relevant to p-TolSOTf, have been studied for their adsorption properties at the mercury/electrolyte interface. This research is crucial for understanding its role in advanced fuel cell systems, particularly in the context of oxygen reduction rates (Gonzalez & Srinivasan, 1982).
6. Electropolymerization Catalyst
The use of trifluoromethanesulfonate in the electrooxidative polymerization of pyrrole has been explored, highlighting its impact on improving polymerization rate, electrochemical capacity, and electroconductivity. This application underscores its potential in advanced material synthesis (Sekiguchi et al., 2002).
Safety And Hazards
P-Tolyl trifluoromethanesulfonate is harmful if swallowed, in contact with skin, or if inhaled. It causes severe skin burns and eye damage. It is also suspected of causing cancer . Protective measures such as wearing suitable protective equipment, avoiding generation of vapour or mist, and washing hands and face thoroughly after handling are recommended .
Eigenschaften
IUPAC Name |
(4-methylphenyl) trifluoromethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F3O3S/c1-6-2-4-7(5-3-6)14-15(12,13)8(9,10)11/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXSBXVHIYGQWDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OS(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30341352 | |
| Record name | p-Tolyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
p-Tolyl trifluoromethanesulfonate | |
CAS RN |
29540-83-8 | |
| Record name | p-Tolyl triflate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30341352 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Methylphenyl trifluoromethanesulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



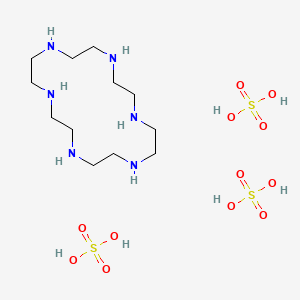
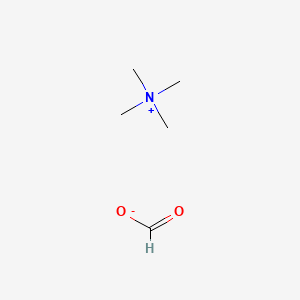
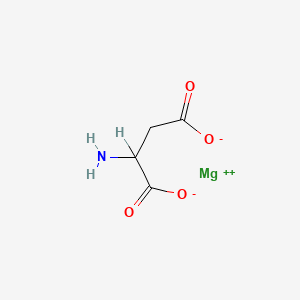
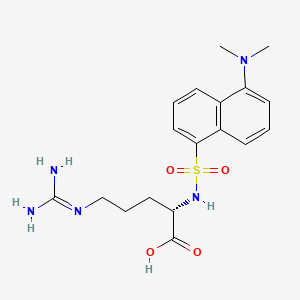
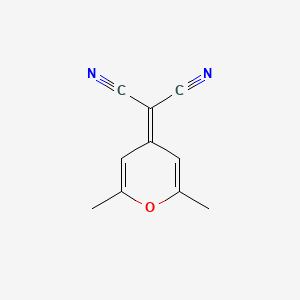

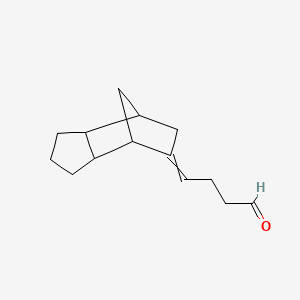
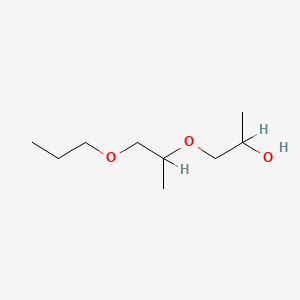
![1H-Pyrrole-2,5-dione, 1-[3-(triethoxysilyl)propyl]-](/img/structure/B1581974.png)
